N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide
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Overview
Description
N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, an ethyl chain, and a bromophenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide typically involves the following steps:
Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction of o-phenylenediamine with formic acid or its derivatives.
Ethylation: The benzodiazole ring is then ethylated using ethyl bromide in the presence of a base such as potassium carbonate.
Bromophenoxyacetamide Formation: The final step involves the reaction of the ethylated benzodiazole with 4-bromophenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the cyclization, ethylation, and acylation reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the compound meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-3-methylbenzamide
- N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
Uniqueness
N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties compared to other benzodiazole derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16BrN3O2 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C17H16BrN3O2/c18-12-5-7-13(8-6-12)23-11-17(22)19-10-9-16-20-14-3-1-2-4-15(14)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21) |
InChI Key |
SEMDAOTWMGQJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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